Cas no 2172023-23-1 (2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)

2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine
- EN300-1597958
- 2-[1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
- 2172023-23-1
-
- インチ: 1S/C12H24N4O/c1-3-6-12-11(7-8-13)14-15-16(12)9-4-5-10-17-2/h3-10,13H2,1-2H3
- InChIKey: MFYAGHLMRIYLLX-UHFFFAOYSA-N
- ほほえんだ: O(C)CCCCN1C(=C(CCN)N=N1)CCC
計算された属性
- せいみつぶんしりょう: 240.19501140g/mol
- どういたいしつりょう: 240.19501140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 9
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 66Ų
2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1597958-0.25g |
2-[1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172023-23-1 | 0.25g |
$1887.0 | 2023-06-04 | ||
Enamine | EN300-1597958-250mg |
2-[1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172023-23-1 | 250mg |
$1887.0 | 2023-09-23 | ||
Enamine | EN300-1597958-1000mg |
2-[1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172023-23-1 | 1000mg |
$2050.0 | 2023-09-23 | ||
Enamine | EN300-1597958-10000mg |
2-[1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172023-23-1 | 10000mg |
$8819.0 | 2023-09-23 | ||
Enamine | EN300-1597958-0.1g |
2-[1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172023-23-1 | 0.1g |
$1804.0 | 2023-06-04 | ||
Enamine | EN300-1597958-2.5g |
2-[1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172023-23-1 | 2.5g |
$4019.0 | 2023-06-04 | ||
Enamine | EN300-1597958-1.0g |
2-[1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172023-23-1 | 1g |
$2050.0 | 2023-06-04 | ||
Enamine | EN300-1597958-5000mg |
2-[1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172023-23-1 | 5000mg |
$5949.0 | 2023-09-23 | ||
Enamine | EN300-1597958-50mg |
2-[1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172023-23-1 | 50mg |
$1723.0 | 2023-09-23 | ||
Enamine | EN300-1597958-500mg |
2-[1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172023-23-1 | 500mg |
$1968.0 | 2023-09-23 |
2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報
Research Brief on 2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine (2172023-23-1): Recent Advances and Applications
The compound 2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2172023-23-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole core and functionalized side chains, exhibits promising pharmacological properties, particularly in the context of targeted drug delivery and enzyme inhibition. Recent studies have explored its synthesis, mechanism of action, and potential therapeutic applications, positioning it as a candidate for further preclinical and clinical evaluation.
One of the key findings from recent research is the compound's role as a potent modulator of specific enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2172023-23-1 exhibits high affinity for certain kinase enzymes, which are critical in regulating cellular processes such as proliferation and apoptosis. The study utilized X-ray crystallography and molecular docking simulations to elucidate the binding interactions, revealing that the methoxybutyl and propyl substituents play a crucial role in stabilizing the enzyme-ligand complex. These insights open new avenues for the design of kinase inhibitors with improved selectivity and reduced off-target effects.
In addition to its enzymatic modulation capabilities, 2172023-23-1 has shown potential in the development of novel drug delivery systems. A recent preprint article highlighted its use as a linker in antibody-drug conjugates (ADCs), where its stability and biocompatibility were tested in vitro and in vivo. The results indicated that the compound's triazole moiety enhances the stability of the conjugate under physiological conditions, while its amine group facilitates efficient payload release upon target binding. This dual functionality makes it a valuable component in the next generation of ADCs, particularly for oncology applications.
Another area of interest is the compound's pharmacokinetic profile. Preliminary data from animal studies suggest that 2172023-23-1 exhibits favorable absorption and distribution properties, with a half-life that supports once-daily dosing. However, challenges remain in optimizing its metabolic stability, as cytochrome P450-mediated oxidation was observed in liver microsome assays. Researchers are currently exploring structural modifications to mitigate this issue while retaining the compound's pharmacological activity.
Looking ahead, the potential applications of 2172023-23-1 extend beyond its current uses. Its structural versatility allows for further derivatization, enabling the development of analogs with tailored properties for specific therapeutic targets. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical trials, particularly for indications such as cancer and inflammatory diseases. As the body of research grows, 2172023-23-1 is poised to become a cornerstone in the development of next-generation therapeutics.
2172023-23-1 (2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine) 関連製品
- 577691-70-4(7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid)
- 171178-37-3(7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one)
- 853754-13-9(6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline)
- 1774901-23-3(4-Chloro-8-isobutyl-8H-pteridin-7-one)
- 306323-71-7((5Z)-5-(3-hydroxyphenyl)methylidene-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one)
- 1806443-14-0(2-Iodo-4-(2-oxopropyl)mandelic acid)
- 2171170-58-2(2-(2S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidin-2-ylacetic acid)
- 2380-77-0(3-(3-amino-1-hydroxypropyl)phenol)
- 2097073-20-4((2R)-2-cyclopropylpiperazine;dihydrochloride)
- 1024223-96-8(2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione)




